2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2,6-Difluoro-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a trifluoromethyl group attached to the phenyl ring
Mechanism of Action
Target of Action
It is categorized as an insect growth regulator and insect chemosterilant , suggesting that it likely interacts with specific proteins or receptors that regulate insect development and reproduction.
Mode of Action
As an insect growth regulator and chemosterilant, it may interfere with the normal development and reproductive processes of insects
Biochemical Pathways
Given its categorization as an insect growth regulator and chemosterilant, it is plausible that it affects pathways related to insect development and reproduction .
Result of Action
Given its classification as an insect growth regulator and chemosterilant, it likely results in disrupted development and sterilization in insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 4-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids.
Scientific Research Applications
2,6-Difluoro-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Pharmaceuticals: It is studied for its potential use as a drug candidate due to its unique chemical structure and biological activity.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide.
Material Science: It is investigated for its properties in the development of new materials with specific characteristics.
Comparison with Similar Compounds
2,6-Dichloro-N-[4-(trifluoromethyl)phenyl]benzamide: Similar structure but with chlorine atoms instead of fluorine.
2,6-Difluoro-N-[4-(methyl)phenyl]benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness: 2,6-Difluoro-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance its stability, lipophilicity, and potential biological activity compared to similar compounds.
Biological Activity
2,6-Difluoro-N-[4-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound belonging to the class of benzamides, which are recognized for their diverse biological activities. This compound features a unique molecular structure characterized by two fluorine atoms on the benzene ring and a trifluoromethyl group attached to a phenyl moiety. Its molecular formula is C14H8F5N, with a molecular weight of approximately 301.21 g/mol. The specific arrangement of its functional groups suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry research.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C14H8F5N |
Molecular Weight | 301.21 g/mol |
Fluorine Atoms | 2 (enhancing lipophilicity) |
Trifluoromethyl Group | Increases reactivity and binding affinity |
Benzamide Class | Known for diverse biological activities |
The mechanism of action for this compound is hypothesized to involve interaction with specific enzymes or receptors within biological systems. The presence of fluorine atoms may enhance the compound's binding affinity and selectivity towards certain targets, while the trifluoromethyl group could influence the electronic properties and reactivity of the molecule. Such interactions can lead to inhibition or activation of biochemical pathways critical for cellular function.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds within the benzamide class can possess antibacterial and antifungal properties. For instance, related compounds demonstrated moderate to good in vitro antifungal activity against various pathogens, suggesting potential applications in agricultural and pharmaceutical sectors .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Its structural features may allow it to act as an enzyme inhibitor or modulator, which is a common mechanism for therapeutic agents in treating conditions like cancer or infectious diseases .
- Anticancer Potential : Some studies have explored the anticancer activity of related benzamide derivatives, focusing on their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structural characteristics of this compound may enhance its efficacy against cancer cells.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of benzamide derivatives against Xanthomonas species. While specific data on this compound was not detailed, related compounds exhibited varying degrees of antibacterial efficacy, indicating potential for further exploration .
- Antifungal Studies : Research demonstrated that certain benzamide derivatives showed effective antifungal activity against Botrytis cinerea, with EC50 values comparable to standard treatments. This suggests that this compound could be evaluated for similar properties .
Summary of Research Findings
The following table summarizes key findings from various studies related to the biological activity of benzamide derivatives:
Properties
IUPAC Name |
2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F5NO/c15-10-2-1-3-11(16)12(10)13(21)20-9-6-4-8(5-7-9)14(17,18)19/h1-7H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNQPNLXGJMZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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